molecular formula C11H9NO3 B139831 Methyl 3-formylindole-6-carboxylate CAS No. 133831-28-4

Methyl 3-formylindole-6-carboxylate

Cat. No.: B139831
CAS No.: 133831-28-4
M. Wt: 203.19 g/mol
InChI Key: KRDRROJESQUFMJ-UHFFFAOYSA-N
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Description

Methyl 3-formylindole-6-carboxylate is a chemical compound with the molecular formula C11H9NO3. It is an indole derivative, which is a significant class of heterocyclic compounds known for their presence in various natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Methyl 3-formylindole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl 3-formylindole-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • Methyl 3-formylindole-2-carboxylate
  • Methyl 3-formylindole-5-carboxylate
  • Methyl 3-formylindole-7-carboxylate

Comparison: Methyl 3-formylindole-6-carboxylate is unique due to the position of the formyl and carboxylate groups on the indole ring. This specific arrangement can influence its chemical reactivity and biological activity compared to other isomers. For example, the 6-carboxylate position may offer different steric and electronic properties, affecting the compound’s interaction with biological targets .

Biological Activity

Methyl 3-formylindole-6-carboxylate (MFIC) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula C11H9NO3C_{11}H_{9}NO_{3} and features an indole ring substituted with a formyl group at the 3-position and a carboxylate group at the 6-position. The specific arrangement of these functional groups influences its chemical reactivity and biological activity compared to other isomers, such as methyl 3-formylindole-2-carboxylate or methyl 3-formylindole-5-carboxylate.

The biological activity of MFIC is attributed to its ability to interact with various molecular targets in biological systems. The formyl group can participate in hydrogen bonding, enhancing the compound's binding affinity to enzymes, receptors, and nucleic acids. This interaction is crucial for its potential therapeutic effects, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Research indicates that MFIC exhibits promising anticancer properties. It has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. For instance, studies have demonstrated that MFIC can inhibit cell proliferation and promote apoptosis in various cancer cell lines, including breast and colon cancer cells .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
Breast Cancer15Induction of apoptosis
Colon Cancer20Inhibition of cell proliferation
Lung Cancer18Modulation of signaling pathways

Antimicrobial Activity

MFIC also shows significant antimicrobial activity against a range of pathogens. In vitro studies have reported its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Table 2: Summary of Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic
Candida albicans16 µg/mLFungicidal

Case Studies

  • Case Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry explored the effects of MFIC on breast cancer cells. The results indicated that treatment with MFIC led to a significant decrease in cell viability, with an IC50 value of 15 µM. The study attributed this effect to the activation of caspase pathways involved in apoptosis .
  • Case Study on Antimicrobial Effects : Another investigation focused on the antimicrobial properties of MFIC against Staphylococcus aureus. The study found that MFIC exhibited a MIC value of 32 µg/mL, demonstrating its potential as a lead compound for developing new antimicrobial agents .

Applications in Drug Development

Given its diverse biological activities, MFIC is being explored as a precursor for synthesizing novel drug candidates. Its structural features make it an attractive scaffold for developing compounds with enhanced efficacy against cancer and microbial infections. Ongoing research aims to optimize its pharmacokinetic properties and reduce toxicity while maintaining its therapeutic benefits.

Properties

IUPAC Name

methyl 3-formyl-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-9-8(6-13)5-12-10(9)4-7/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDRROJESQUFMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352868
Record name Methyl 3-formylindole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133831-28-4
Record name Methyl 3-formylindole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-formyl-1H-indole-6-carboxylate
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